Cas no 112626-52-5 (2-(1H-1,2,3,4-tetrazol-5-yl)piperidine)

2-(1H-1,2,3,4-Tetrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine backbone tethered to a 1H-tetrazole moiety. This structure imparts unique physicochemical properties, including enhanced polarity and potential hydrogen-bonding capabilities, making it valuable in medicinal chemistry and drug discovery. The tetrazole group contributes to metabolic stability and bioisosteric replacement of carboxylic acids, while the piperidine ring offers conformational rigidity. Its balanced lipophilicity and solubility profile facilitate applications in the design of bioactive molecules, particularly as a scaffold for central nervous system (CNS) targets or enzyme inhibitors. The compound’s synthetic versatility allows for further functionalization, supporting diverse research and development efforts.
2-(1H-1,2,3,4-tetrazol-5-yl)piperidine structure
112626-52-5 structure
Product Name:2-(1H-1,2,3,4-tetrazol-5-yl)piperidine
CAS No:112626-52-5
MF:C6H11N5
MW:153.185039758682
CID:2609185
PubChem ID:23150480
Update Time:2025-06-29

2-(1H-1,2,3,4-tetrazol-5-yl)piperidine Chemical and Physical Properties

Names and Identifiers

    • 2-(2H-tetrazol-5-yl)piperidine
    • 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine
    • DTXSID60631031
    • 112626-52-5
    • SCHEMBL19689032
    • AKOS013764992
    • 2-(1H-Tetrazol-5-yl)piperidine
    • CS-0267465
    • SCHEMBL943172
    • EN300-149603
    • MFCD20308711
    • Inchi: 1S/C6H11N5/c1-2-4-7-5(3-1)6-8-10-11-9-6/h5,7H,1-4H2,(H,8,9,10,11)
    • InChI Key: OYVXVWHWYZMSOE-UHFFFAOYSA-N
    • SMILES: N1CCCCC1C1N=NNN=1

Computed Properties

  • Exact Mass: 153.10144537Da
  • Monoisotopic Mass: 153.10144537Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 66.5Ų

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Additional information on 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine

Introduction to 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine (CAS No. 112626-52-5)

2-(1H-1,2,3,4-tetrazol-5-yl)piperidine, identified by the chemical identifier CAS No. 112626-52-5, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic derivative combines the structural features of piperidine and tetrazole moieties, making it a versatile scaffold for developing novel therapeutic agents. The unique arrangement of nitrogen atoms in its molecular structure imparts distinct electronic and steric properties that are highly valuable for medicinal chemistry applications.

The compound belongs to a class of molecules that have garnered considerable attention in recent years due to their potential biological activities. Specifically, the tetrazole moiety is known for its role as a pharmacophore in various bioactive molecules, exhibiting properties such as protease inhibition and antimicrobial effects. When incorporated into a piperidine backbone, as seen in 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine, the resulting structure can exhibit enhanced binding affinity to biological targets, making it an attractive candidate for further exploration.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine and its potential targets. Studies have indicated that this compound may interact with enzymes and receptors involved in inflammatory pathways, making it a promising candidate for the development of anti-inflammatory drugs. Additionally, its structural motifs suggest potential applications in the treatment of neurological disorders, where modulation of neurotransmitter activity is crucial.

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the tetrazole ring into the piperidine framework typically involves nucleophilic substitution or cycloaddition reactions, depending on the synthetic route chosen. Researchers have reported efficient synthetic methodologies that leverage transition metal catalysis to streamline the process and improve scalability.

In terms of pharmacological activity, preliminary studies on 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine have shown encouraging results in vitro. The compound has demonstrated inhibitory effects on certain kinases and phosphodiesterases, which are key targets in cancer therapy. Furthermore, its ability to cross the blood-brain barrier suggests potential utility in central nervous system (CNS) drug development. These findings have prompted further investigation into its mechanism of action and therapeutic efficacy.

The growing interest in tetrazole-containing derivatives has led to an increase in research publications exploring their applications across various therapeutic areas. For instance, derivatives of 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine have been investigated for their antimicrobial properties against resistant bacterial strains. This underscores the importance of developing novel scaffolds that can combat emerging infectious diseases.

From a regulatory perspective, compounds like 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine must undergo rigorous testing to ensure safety and efficacy before they can be considered for clinical use. Preclinical studies involving cell culture assays and animal models are essential to evaluate their pharmacokinetic profiles and potential side effects. These studies provide critical data for researchers to refine their designs and optimize dosing regimens.

The role of computational tools in drug discovery cannot be overstated. Advanced algorithms and machine learning models are being employed to predict the biological activity of molecules like 2-(1H-1,2,3,4-tetrazol-5-yl)piperidine before they are synthesized. This approach not only saves time but also reduces costs associated with experimental trials. By leveraging these technologies, researchers can accelerate the identification of lead compounds that exhibit desirable pharmacological properties.

Future directions in the study of CAS No. 112626-52-5 include exploring its potential as an intermediate in more complex drug molecules. By modifying its structural framework or appending additional functional groups, scientists aim to enhance its bioavailability and target specificity. Such modifications could lead to the development of next-generation therapeutics with improved therapeutic outcomes.

The versatility of tetrazole-piperidine hybrids makes them valuable tools for medicinal chemists seeking innovative solutions to pressing medical challenges。 As research continues to uncover new biological functions and synthetic strategies, compounds like CAS No. 11262652 5 will remain at the forefront of pharmaceutical innovation。 Their unique structural features offer a rich foundation for designing molecules that can address unmet medical needs across multiple disease areas。

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